Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate
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Overview
Description
1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthyl group, a nitrophenyl group, and a benzoate ester linkage
Preparation Methods
The synthesis of 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE typically involves the esterification of 1-naphthol with 2-[(4-nitrophenyl)sulfanyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like sodium dithionite or iron powder in acidic conditions.
Substitution: The ester linkage can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its aromatic and nitro functionalities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE involves its interaction with molecular targets through its aromatic and nitro groups. These interactions can lead to the inhibition of specific enzymes or the modulation of protein functions. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins to affect their activity .
Comparison with Similar Compounds
Similar compounds to 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE include other aromatic esters and nitrophenyl derivatives. Some examples are:
4-Nitrophenyl benzoate: Similar in structure but lacks the naphthyl group.
1-Naphthyl benzoate: Similar but lacks the nitrophenyl group.
2-[(4-Nitrophenyl)sulfanyl]benzoic acid: The precursor to the ester, lacking the ester linkage.
The uniqueness of 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE lies in its combination of the naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15NO4S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
naphthalen-1-yl 2-(4-nitrophenyl)sulfanylbenzoate |
InChI |
InChI=1S/C23H15NO4S/c25-23(28-21-10-5-7-16-6-1-2-8-19(16)21)20-9-3-4-11-22(20)29-18-14-12-17(13-15-18)24(26)27/h1-15H |
InChI Key |
OARZSPBWOMOSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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